![molecular formula C18H20N2O3 B2805898 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol CAS No. 2379996-85-5](/img/structure/B2805898.png)
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol, also known as BAY 60-2770, is a selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Mécanisme D'action
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 selectively inhibits the enzyme sGC, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including vascular tone, platelet aggregation, and cardiac contractility. By inhibiting sGC, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces oxidative stress and inflammation, which are implicated in various diseases. Additionally, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have neuroprotective effects in stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has several advantages for lab experiments. It is a selective inhibitor of sGC, which allows for the specific targeting of this enzyme. It has also been extensively studied, with a large body of literature on its pharmacology and therapeutic potential. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain assays. Additionally, it can be expensive to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770. One potential area of research is the development of more potent and selective inhibitors of sGC. Another area of research is the investigation of the effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in other diseases, such as diabetes and cancer. Additionally, the mechanisms underlying the neuroprotective effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in stroke warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 involves the reaction of 2-amino-phenol with 2-chloroacetic acid to form 2-(2-hydroxyphenyl) glycine. This intermediate is then reacted with 4-methoxybenzyl chloride to form 2-(2-hydroxyphenyl)-N-(4-methoxybenzyl) glycine. The final step involves the reaction of this intermediate with isobutyraldehyde in the presence of a reducing agent to form 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770.
Applications De Recherche Scientifique
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various diseases, including pulmonary hypertension, heart failure, and stroke. In pulmonary hypertension, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In heart failure, it has been shown to improve cardiac function and reduce cardiac fibrosis. In stroke, it has been shown to reduce infarct size and improve neurological outcomes.
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(21,11-13-7-9-14(22-2)10-8-13)12-19-17-20-15-5-3-4-6-16(15)23-17/h3-10,21H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPFCRVQXONGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.